molecular formula C17H16N4O2 B6430045 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1903224-37-2

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Cat. No. B6430045
CAS RN: 1903224-37-2
M. Wt: 308.33 g/mol
InChI Key: HSXJUIPTCQBXRO-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, also known as 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, is a novel compound with potential medicinal applications. It is a white crystalline solid with a molecular weight of 437.55 g/mol. 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has been investigated for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has the potential to inhibit the growth of various cancer cell lines, including human breast cancer cells. Additionally, it has demonstrated to possess anti-inflammatory properties in mice models of inflammation.

Mechanism of Action

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has been suggested to act through multiple mechanisms, including inhibition of cyclooxygenase-2 (COX-2) and inhibition of the NF-κB pathway. COX-2 is an enzyme involved in inflammation and has been identified as a target for anti-inflammatory drugs. Inhibition of NF-κB has been suggested to be involved in the anti-cancer activity of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have demonstrated that the compound has the potential to inhibit the growth of various cancer cell lines, including human breast cancer cells. Additionally, it has demonstrated to possess anti-inflammatory properties in mice models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one in laboratory experiments are its availability, ease of synthesis, and relatively low cost. However, the compound is still in its early stages of research and its effects on humans have not yet been studied. Therefore, caution should be taken when using the compound in any laboratory setting.

Future Directions

Of research may include further studies on the compound’s anti-cancer and anti-inflammatory effects, as well as its potential to act as an anti-bacterial agent. Additionally, further studies on the compound’s effects on humans should be conducted in order to determine its safety and efficacy. Furthermore, further research into the mechanism of action of the compound could lead to the development of more effective treatments.

Synthesis Methods

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one can be synthesized by a multi-step process. The first step is the condensation of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneamino-4-chlorobenzaldehyde and ethyl acetoacetate to form the amide 1-(2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneamino-4-chlorobenzylideneamino)ethyl)-3-oxoazetidine. This is followed by the reaction of the amide with 3-chloropyridine to form 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one.

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(11-21-12-19-15-5-1-2-6-16(15)21)20-9-14(10-20)23-13-4-3-7-18-8-13/h1-8,12,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXJUIPTCQBXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

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